molecular formula C12H16O3 B14552008 2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane CAS No. 61920-10-3

2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

Cat. No.: B14552008
CAS No.: 61920-10-3
M. Wt: 208.25 g/mol
InChI Key: GOULBAITTYGSMD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a methoxyphenyl group and two methyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane typically involves the reaction of 3-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of an acid catalyst. The reaction is carried out in a solvent such as 2-propanol and acetic acid at elevated temperatures (around 75°C) for a few hours . The solvent is then removed under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2,4-dimethyl-1,3-dioxolane is unique due to the presence of both a methoxyphenyl group and a dioxolane ring, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

61920-10-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-9-8-14-12(2,15-9)10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3

InChI Key

GOULBAITTYGSMD-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)C2=CC(=CC=C2)OC

Origin of Product

United States

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